molecular formula C10H13BrO3 B14626447 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid CAS No. 56717-96-5

2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid

Cat. No.: B14626447
CAS No.: 56717-96-5
M. Wt: 261.11 g/mol
InChI Key: OVEBLBPKSIWJLM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a bromomethyl group, a dimethyl group, and a carboxylic acid group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted cyclohexene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
  • 2-(Hydroxymethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
  • 2-(Methyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid

Uniqueness

2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

56717-96-5

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

2-(bromomethyl)-6,6-dimethyl-3-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H13BrO3/c1-10(2)4-3-7(12)6(5-11)8(10)9(13)14/h3-5H2,1-2H3,(H,13,14)

InChI Key

OVEBLBPKSIWJLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(=C1C(=O)O)CBr)C

Origin of Product

United States

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